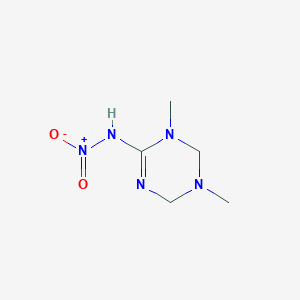

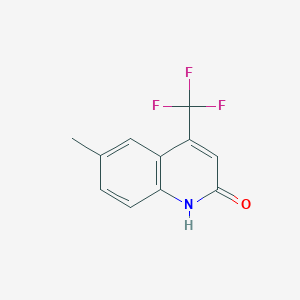

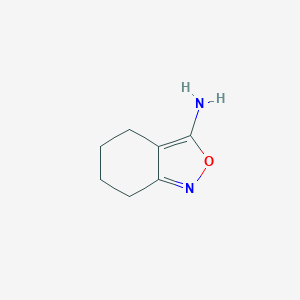

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid” is an amino acid. Amino acids are the building blocks that form polypeptides and ultimately proteins . They are fundamental components of our bodies and vital for physiological functions such as protein synthesis, tissue repair, and nutrient absorption .

Synthesis Analysis

The synthesis of amino acids can involve various methods. For instance, organocatalytic asymmetric Mannich reactions and kinetic resolutions of the products via retro-Mannich reactions can afford enantiomerically enriched tetrasubstituted α-amino acid derivatives . Additionally, a novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed .Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom attached to a hydrogen, an acidic carboxyl group (−COOH), an amino group (−NH2), and an organic side chain (also called an R group). The side chain is unique in each of the 20 amino acids .Chemical Reactions Analysis

Amino acids can undergo various chemical reactions. For instance, organocatalytic asymmetric Mannich reactions and kinetic resolutions of the products via retro-Mannich reactions can afford enantiomerically enriched tetrasubstituted α-amino acid derivatives . Furthermore, a novel and efficient method for the modification of amino acids using a dimethyl carbonate (DMC) and acid system has been developed .Physical And Chemical Properties Analysis

Amino acids have various properties, dictated by the functional groups they possess. Broadly they are divided by charge, hydrophobicity, and polarity. These properties influence the way they interact with surrounding amino acids in polypeptides and proteins, and consequently impact protein 3D structure and properties .作用機序

Amino acids play a crucial role in the body. They are absorbed into the small intestinal epithelial cell by cotransport with H+ ions via a transporter called PepT1 . Once inside the enterocyte, the vast bulk of absorbed di- and tripeptides are digested into amino acids by cytoplasmic peptidases and exported from the cell into the blood .

将来の方向性

The future directions in the field of amino acid research could involve the development of new and environmentally friendly methods for the modification of amino acids . This has potential applications in drug discovery and chemical biology . Additionally, the study of the self-assembly features of amino acids and their potential applications is an emerging area of research .

特性

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-6(11)3-4-9/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIZUEAPVZZYCO-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316245 |

Source

|

| Record name | β-Alanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(3-aminopropanoylamino)-3-methylbutanoic acid | |

CAS RN |

17136-26-4 |

Source

|

| Record name | β-Alanyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17136-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Alanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)

![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)